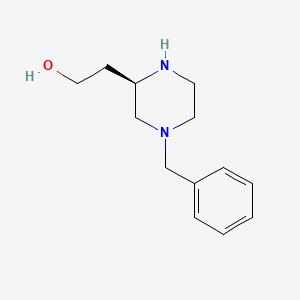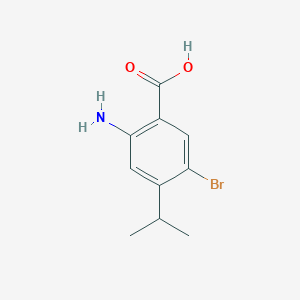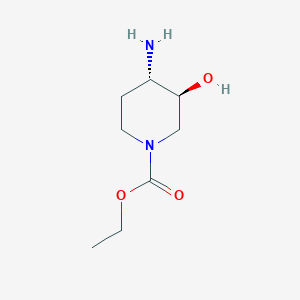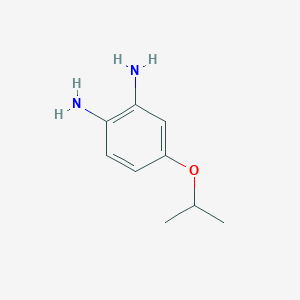
4-(1-Ethyl-1,2-dimethylpentyl)phenol
Vue d'ensemble
Description
4-(1-Ethyl-1,2-dimethylpentyl)phenol is a synthetic compound that belongs to the family of phenols. It has the molecular formula C15H24O and a molecular weight of 220.3505 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to an ethyl and dimethylpentyl group . The exact structure can be found in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 316.0±11.0 °C and a predicted density of 0.927±0.06 g/cm3 . Its pKa value is predicted to be 10.09±0.15 .Applications De Recherche Scientifique
Estrogenic Activity Studies
Research has shown that certain isomers of 4-nonylphenol, including 4-(1-ethyl-1,2-dimethylpentyl)phenol, exhibit varying degrees of estrogenic activity. This was demonstrated using the recombinant yeast screen system, highlighting the endocrine-disrupting potential of these compounds (Uchiyama et al., 2008).
Environmental Degradation Studies
In environmental contexts, studies have explored the degradation of nonylphenol isomers, including this compound, by specific bacterial strains. These studies reveal insights into the biodegradation pathways and environmental fate of these compounds (Gabriel et al., 2005).
Bioaccumulation Studies
Research involving earthworms has shown the bioaccumulation of nonylphenol isomers, including this compound, in soil environments. These studies contribute to understanding the ecological impact and risk assessment of such compounds in terrestrial ecosystems (Shan et al., 2010).
Analytical Chemistry and Structural Analysis
The identification of isomeric structures, including this compound, has been a subject of study in analytical chemistry. Techniques like gas chromatography-tandem mass spectrometry combined with cluster analysis have been used to elucidate the structures of these isomers, aiding in the understanding of their chemical properties and activities (Moeder et al., 2006).
Synthesis and Characterization
The synthesis of different nonylphenol isomers for biological and environmental studies has been a significant area of research. This includes efforts to create specific isomers like this compound to study their individual properties and effects (Boehme et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(3,4-dimethylheptan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-7-12(3)15(4,6-2)13-8-10-14(16)11-9-13/h8-12,16H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNJHVCYPCLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)(CC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339695 | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866790-14-9 | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866790149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Ethyl-1,2-dimethylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-ETHYL-1,2-DIMETHYLPENTYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV02QPG4YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/no-structure.png)




